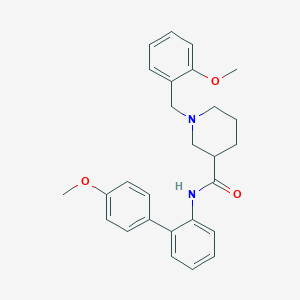![molecular formula C16H22N2OS B6002602 [2-(benzylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol](/img/structure/B6002602.png)
[2-(benzylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(benzylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol, also known as BZIM, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BZIM is a member of the imidazole family of compounds and is structurally similar to other imidazole-based drugs, such as clotrimazole and miconazole. We will also explore future directions for research on BZIM.
作用机制
The exact mechanism of action of [2-(benzylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol is not fully understood, but it is believed to involve its ability to interact with various cellular targets. This compound has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, as well as disrupt cellular membranes. Additionally, this compound has been found to modulate various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target cell or tissue. In cancer cells, this compound has been found to induce apoptosis and inhibit angiogenesis, leading to decreased tumor growth. In bacterial and fungal cells, this compound has been shown to disrupt cellular membranes and inhibit protein synthesis, leading to cell death. In the brain, this compound has been found to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
[2-(benzylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol has several advantages for lab experiments, including its relatively simple synthesis method and its broad range of potential therapeutic applications. However, this compound also has limitations, such as its low solubility in water and its potential toxicity at high concentrations. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
未来方向
There are several future directions for research on [2-(benzylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of this compound's potential as a combination therapy with existing drugs for cancer or infectious disease treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects in vivo. Overall, the potential therapeutic applications of this compound make it a promising area of research for future drug development.
合成方法
[2-(benzylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol can be synthesized using a multi-step process involving the reaction of benzylthiol with 3-methyl-1-butanol to form the intermediate 2-(benzylthio)-1-(3-methylbutyl)imidazole. This intermediate is then reacted with formaldehyde to produce the final product, this compound. The purity and yield of this compound can be improved through various purification techniques, such as recrystallization or column chromatography.
科学研究应用
[2-(benzylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol has been studied for its potential therapeutic applications in various fields, including cancer research, infectious disease treatment, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through its ability to induce apoptosis or inhibit angiogenesis. In infectious disease treatment, this compound has been found to have antimicrobial activity against a range of bacteria and fungi, including drug-resistant strains. In neurological disorders, this compound has been investigated for its potential as a neuroprotective agent, as it has been shown to reduce oxidative stress and inflammation in the brain.
属性
IUPAC Name |
[2-benzylsulfanyl-3-(3-methylbutyl)imidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c1-13(2)8-9-18-15(11-19)10-17-16(18)20-12-14-6-4-3-5-7-14/h3-7,10,13,19H,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVNDFWLODWLIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=CN=C1SCC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-3-methyl-2-thiophenecarboxamide](/img/structure/B6002524.png)
![1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[3-(trifluoromethyl)phenoxy]piperidine](/img/structure/B6002537.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6002540.png)
![1-[1-(3-methoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6002549.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B6002563.png)
![N-(4-{[2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B6002565.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B6002572.png)
![4-methoxy-2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B6002579.png)
![1-(2-fluorobenzyl)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6002583.png)
![6-isopropyl-2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6002593.png)
![2-methyl-6-oxo-N-propyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6002596.png)
![3-methoxy-N-[({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}amino)carbonyl]benzamide](/img/structure/B6002608.png)

![5-[(3,4-difluorophenoxy)methyl]-N-[2-(3-phenyl-1-piperidinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6002623.png)
